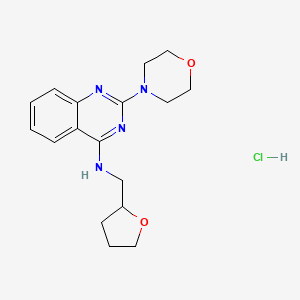![molecular formula C16H24N4O3 B4105395 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4105395.png)
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
Descripción general
Descripción
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, also known as DMPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various research areas.
Mecanismo De Acción
The mechanism of action of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is not fully understood. However, it has been shown to interact with various receptors in the body, including the dopamine receptor and the sigma-1 receptor. 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to modulate the activity of these receptors, leading to its various biological activities.
Biochemical and Physiological Effects
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer activity. Additionally, 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been shown to inhibit the replication of various viruses, leading to its anti-viral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has several advantages for lab experiments. It is easy to synthesize and has high purity. 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline is also stable under normal laboratory conditions, making it easy to handle. However, 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has limitations, including its limited solubility in water and some organic solvents, which can limit its use in some experiments.
Direcciones Futuras
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has shown promising results in various research areas. Future research should focus on further elucidating the mechanism of action of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline. Additionally, the potential of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline as a therapeutic agent should be explored further, including its potential use in the treatment of various diseases, including cancer and viral infections. Further research should also focus on optimizing the synthesis method of 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline to obtain higher yields and purity.
Aplicaciones Científicas De Investigación
5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been used in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Propiedades
IUPAC Name |
2,2-dimethyl-1-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)15(21)19-9-7-18(8-10-19)12-5-6-14(20(22)23)13(11-12)17-4/h5-6,11,17H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMAFXPHNFKMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(2,3,4-trimethoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4105322.png)
![4-methyl-3-[(2-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4105327.png)
![N-(2-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4105335.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4105342.png)

![1-[(3-carboxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4105369.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)butanamide](/img/structure/B4105371.png)
![2-{[4-[(4-chlorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4105376.png)
![5-(2,3-dichlorophenyl)-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4105377.png)

![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4105388.png)
![6-amino-3-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105411.png)
![1-(4-chlorophenyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]piperazine](/img/structure/B4105418.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105423.png)